

An In-depth Technical Guide to 1-Chloro-2,2-dimethylpentane

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Compound of Interest

Compound Name: 1-Chloro-2,2-dimethylpentane

Cat. No.: B13172872

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CAS Number: 128399-41-7

This technical guide provides a comprehensive overview of **1-Chloro-2,2-dimethylpentane**, a halogenated alkane of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures, particularly neopentyl halides, to provide a thorough understanding of its properties, synthesis, and reactivity.

Physicochemical Properties

Quantitative data for **1-Chloro-2,2-dimethylpentane** is primarily based on computational models. These properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	128399-41-7	ChemScene[1]
Molecular Formula	C ₇ H ₁₅ Cl	PubChem[2]
Molecular Weight	134.65 g/mol	PubChem[2]
IUPAC Name	1-chloro-2,2-dimethylpentane	PubChem[2]
Canonical SMILES	CCCC(C)(C)CCl	PubChem[2]
LogP (calculated)	3.4	PubChem[2]
Topological Polar Surface Area	0 Å ²	PubChem[2]
Number of Rotatable Bonds	3	ChemScene[1]

Synthesis of 1-Chloro-2,2-dimethylpentane

While specific experimental protocols for the synthesis of **1-Chloro-2,2-dimethylpentane** are not readily available in the literature, two primary methods can be proposed based on the synthesis of analogous neopentyl halides.

From 2,2-dimethylpentan-1-ol

The conversion of the corresponding primary alcohol, 2,2-dimethylpentan-1-ol, to the chloride is a plausible synthetic route. However, methods that proceed through a carbocation intermediate (such as reaction with concentrated HCl) are likely to be unsuccessful due to the high propensity of the initially formed primary carbocation to undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation. This would lead to a mixture of rearranged isomeric chlorides instead of the desired product.

A more promising approach involves the use of reagents that favor an S_N2 mechanism and minimize carbocation formation.

Experimental Protocol (Analogous to Neopentyl Chloride Synthesis):

A recommended method for converting neopentyl-type alcohols to chlorides without rearrangement is the use of thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base

like pyridine.[3]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 2,2-dimethylpentan-1-ol and a suitable solvent such as diethyl ether or dichloromethane. The apparatus should be protected from atmospheric moisture.
- **Reagent Addition:** Cool the flask in an ice bath. Slowly add a solution of thionyl chloride in the same solvent from the dropping funnel. Pyridine may be added to the reaction mixture to neutralize the HCl generated.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for a period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled and then carefully poured into ice water to quench any remaining thionyl chloride. The organic layer is separated, washed with a dilute solution of sodium bicarbonate and then with brine, dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by fractional distillation to yield **1-Chloro-2,2-dimethylpentane**.

Free Radical Chlorination of 2,2-dimethylpentane

Another potential synthetic route is the free-radical chlorination of 2,2-dimethylpentane. This method involves the reaction of the alkane with chlorine gas (Cl_2) under UV light or with a radical initiator. While this method can produce the desired product, it typically results in a mixture of monochlorinated isomers, as the chlorine radical can abstract any of the hydrogen atoms in the starting material. The selectivity of free-radical chlorination is generally low.[4][5][6][7]

Experimental Protocol (General Procedure):

- **Reaction Setup:** A solution of 2,2-dimethylpentane in a suitable inert solvent (e.g., carbon tetrachloride, although its use is now restricted) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer. The vessel should be made of a material that is transparent to UV light if photochemical initiation is used.

- **Initiation:** The reaction is initiated by irradiating the mixture with a UV lamp or by adding a radical initiator such as azobisisobutyronitrile (AIBN) and heating.
- **Chlorination:** Chlorine gas is bubbled through the solution at a controlled rate. The reaction is typically exothermic and may require cooling to maintain a desired temperature.
- **Monitoring:** The reaction is monitored by gas chromatography (GC) to determine the composition of the product mixture.
- **Work-up and Purification:** Once the desired level of conversion is reached, the excess chlorine is removed, and the reaction mixture is washed to remove any HCl formed. The resulting mixture of chlorinated alkanes is then separated by fractional distillation to isolate **1-Chloro-2,2-dimethylpentane**.

Predicted Spectroscopic Data

No experimental spectra for **1-Chloro-2,2-dimethylpentane** have been published. However, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Spectroscopy	Predicted Features
¹ H NMR	- A triplet corresponding to the terminal methyl group (C5).- A multiplet for the methylene group at C4.- A multiplet for the methylene group at C3.- A singlet for the two equivalent methyl groups at C2.- A singlet for the methylene group at C1, deshielded by the chlorine atom.
¹³ C NMR	- Five distinct signals for the seven carbon atoms, with the two methyl groups at C2 being equivalent. The carbon atom bonded to the chlorine (C1) would be the most deshielded among the sp ³ carbons.
IR Spectroscopy	- C-H stretching vibrations in the 2850-3000 cm ⁻¹ region.- C-H bending vibrations around 1365-1465 cm ⁻¹ .- A characteristic C-Cl stretching absorption in the fingerprint region, typically between 600-800 cm ⁻¹ . [1] [8]
Mass Spectrometry	- A molecular ion peak (M ⁺) and an M+2 peak with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom. [1] - Fragmentation patterns would likely involve the loss of a chlorine radical and cleavage of the alkyl chain.

Reactivity and Potential Applications

1-Chloro-2,2-dimethylpentane is a primary alkyl halide. However, the carbon atom beta to the chlorine is a quaternary carbon, which introduces significant steric hindrance. This structural feature, characteristic of neopentyl-type halides, has a profound impact on its reactivity.

Nucleophilic Substitution Reactions

- S_N2 Reactions: Due to the bulky tert-butyl-like group adjacent to the carbon bearing the chlorine atom, the backside attack required for an S_N2 reaction is severely hindered.[\[9\]](#) Consequently, **1-Chloro-2,2-dimethylpentane** is expected to be extremely unreactive

towards S_N2 substitution. Reaction rates can be up to 100,000 times slower than for a simple primary alkyl halide.[9]

- S_N1 Reactions: An S_N1 reaction would require the formation of a primary carbocation, which is highly unstable and energetically unfavorable.[10] If forced under S_N1 conditions (e.g., heating in a polar protic solvent), the reaction would likely be very slow and proceed with rearrangement of the carbocation intermediate to a more stable tertiary carbocation via a 1,2-alkyl shift.[3]

Elimination Reactions

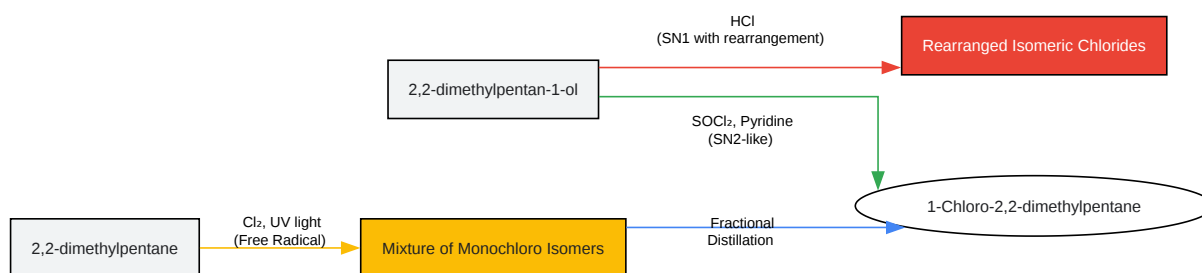
Given the low reactivity in substitution reactions, elimination reactions may be a more viable pathway, especially in the presence of a strong, sterically hindered base. An E2 reaction with a bulky base like potassium tert-butoxide would likely favor the formation of the Hofmann product, 2,2-dimethylpent-1-ene, by abstracting a proton from the less sterically hindered C1 position.[11]

Grignard Reagent Formation

The formation of a Grignard reagent by reacting **1-Chloro-2,2-dimethylpentane** with magnesium metal is a plausible and useful reaction.[10] This would create a nucleophilic carbon source that can be used in various carbon-carbon bond-forming reactions, overcoming the inherent low reactivity of the starting halide in nucleophilic substitutions.

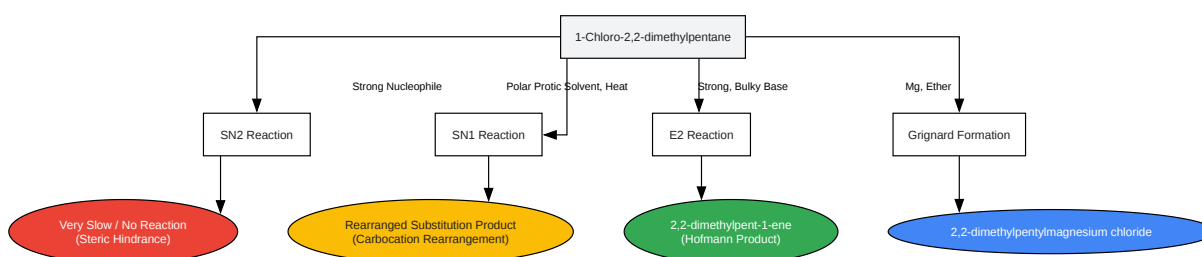
Visualizing Synthetic and Reaction Pathways

The following diagrams illustrate the logical relationships in the synthesis and reactivity of **1-Chloro-2,2-dimethylpentane**.



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Caption: Synthetic pathways to **1-Chloro-2,2-dimethylpentane**.



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Caption: Competing reaction pathways for **1-Chloro-2,2-dimethylpentane**.

Conclusion

1-Chloro-2,2-dimethylpentane (CAS 128399-41-7) is a sterically hindered primary alkyl halide. While direct experimental data on this compound is scarce, its chemical behavior can be reliably predicted based on well-established principles of organic chemistry and data from analogous neopentyl halides. Its synthesis is challenging due to potential carbocation

rearrangements and lack of selectivity in free-radical reactions. The compound is expected to be largely unreactive in standard nucleophilic substitution reactions but may undergo elimination or form a Grignard reagent. This guide provides a foundational understanding for researchers interested in the synthesis, reactivity, and potential applications of this and related sterically encumbered molecules.

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